molecular formula C20H29N3O2 B5579551 (4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol

(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol

Cat. No. B5579551
M. Wt: 343.5 g/mol
InChI Key: JHSMGXVSCZTTJC-UHFFFAOYSA-N
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Description

The compound "(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol" belongs to a class of chemicals that include features from pyrazole and oxazepane derivatives. These compounds are known for their versatile chemical properties and potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage aspects as per the requirements.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step chemical reactions, starting with the formation of the pyrazole core, followed by the introduction of the oxazepane ring and subsequent alkylation to introduce the butylphenyl group. A common approach might involve a cyclization reaction to form the pyrazole, followed by a ring-expansion or ring-closing metathesis to form the oxazepane ring (Cao et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like "(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol" can be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the planarity, stereochemistry, and electronic distribution within the molecule, which are crucial for understanding its reactivity and interactions (Kariuki et al., 2021).

Chemical Reactions and Properties

Compounds with pyrazole and oxazepane units participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their reactivity can be influenced by the presence of functional groups, such as the methanol moiety in the compound of interest, which can act as a nucleophile or participate in hydrogen bonding (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The presence of the butylphenyl group could impart hydrophobic character, affecting solubility in various solvents, while the oxazepane ring might contribute to a rigid structure, influencing the melting and boiling points (Ohishi et al., 1995).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the functional groups present in the molecule. The methanol group may confer certain acidity, allowing for reactions typical of alcohols, such as esterification or conversion to ethers (Dong & Huo, 2009).

Future Directions

    Mersal, K. I., et al. “Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells.” Medicinal Chemistry Research, 30(2021), 1925–1942 Sharma, D., et al. “Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.” BMC Chemistry, 13(2019), 1–12

For more detailed information, refer to the original research articles . 📚

properties

IUPAC Name

[4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl]-1,4-oxazepan-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-2-3-4-17-5-7-20(8-6-17)23-14-18(11-21-23)12-22-9-10-25-16-19(13-22)15-24/h5-8,11,14,19,24H,2-4,9-10,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSMGXVSCZTTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(C=N2)CN3CCOCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol

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